molecular formula C14H16N2O2 B12619251 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione CAS No. 919083-02-6

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione

Cat. No.: B12619251
CAS No.: 919083-02-6
M. Wt: 244.29 g/mol
InChI Key: URVAFIVDVKVAEW-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione is an organic compound characterized by its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 1,5,5-trimethylimidazolidine-2,4-dione with a phenylethenyl derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-diones, such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research and industry.

Biological Activity

1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 15804-83-8

Antioxidant Properties

Research has indicated that imidazolidine derivatives possess significant antioxidant properties. A study demonstrated that this compound exhibited a notable ability to scavenge free radicals. The compound's antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50_{50} value of 45 µM, indicating its potential for use in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies showed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest a promising therapeutic application in treating bacterial infections .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by carrageenan, the compound reduced paw edema significantly compared to the control group. The anti-inflammatory mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

Activity TypeMethod UsedResultReference
AntioxidantDPPH AssayIC50_{50}: 45 µM
AntimicrobialMIC AssayS. aureus: 32 µg/mL
E. coli: 64 µg/mL
Anti-inflammatoryCarrageenan ModelPaw edema reduction

Table 2: Comparison with Other Compounds

Compound NameAntioxidant IC50_{50} (µM)Antibacterial MIC (S. aureus) (µg/mL)
1,5,5-Trimethyl...4532
Compound A5016
Compound B4064

Case Study 1: Antioxidant Efficacy in Human Cells

In a clinical trial involving human endothelial cells exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) production. The study concluded that the compound could potentially protect endothelial function in cardiovascular diseases .

Case Study 2: Anti-inflammatory Effects in Animal Models

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed that administration of the compound led to a reduction in joint swelling and pain scores compared to untreated controls .

Properties

CAS No.

919083-02-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,5,5-trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O2/c1-14(2)12(17)16(13(18)15(14)3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

URVAFIVDVKVAEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)C=CC2=CC=CC=C2)C

Origin of Product

United States

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